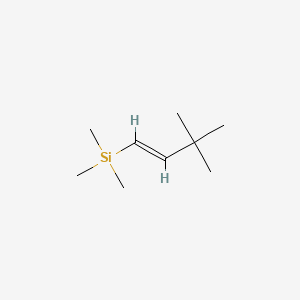

(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

説明

BenchChem offers high-quality (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

20107-37-3 |

|---|---|

分子式 |

C9H20Si |

分子量 |

156.34 g/mol |

IUPAC名 |

[(E)-3,3-dimethylbut-1-enyl]-trimethylsilane |

InChI |

InChI=1S/C9H20Si/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |

InChIキー |

BRIDLWZGGDIJRM-BQYQJAHWSA-N |

異性体SMILES |

CC(C)(C)/C=C/[Si](C)(C)C |

正規SMILES |

CC(C)(C)C=C[Si](C)(C)C |

製品の起源 |

United States |

Comprehensive NMR Characterization of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene: A Technical Guide

Executive Summary

(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is a sterically encumbered alkene featuring two exceptionally bulky substituents—a tert-butyl (t-Bu) group and a trimethylsilyl (TMS) group—locked in a trans configuration. Because of its extreme steric bulk and unique electronic push-pull dynamics, this molecule serves as a premier model compound for evaluating steric hindrance in transition metal catalysis, cross-coupling reactions, and alkene hydrosilylations [3].

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. As a Senior Application Scientist, I will move beyond merely listing spectral data; instead, we will deconstruct the causality behind the chemical shifts, exploring how electronegativity, magnetic anisotropy, and extreme steric repulsion dictate the spectral output.

1 H NMR Spectroscopic Analysis: Sterics and the Karplus Relationship

The proton NMR spectrum of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is defined by its simplicity and the extreme magnitude of its coupling constants.

Causality of Chemical Shifts

-

The Trimethylsilyl (TMS) Protons: The nine equivalent protons of the -Si(CH 3 ) 3 group resonate as a sharp singlet at approximately 0.05 ppm . Silicon is significantly more electropositive than carbon (Pauling electronegativity 1.90 vs. 2.55). This electropositivity donates electron density toward the methyl groups via the σ -bonds, heavily shielding the protons and pushing their resonance upfield, near the absolute zero reference point.

-

The tert-Butyl Protons: The nine equivalent protons of the -C(CH 3 ) 3 group appear as a singlet at 1.05 ppm . This is a textbook shift for a purely aliphatic, heavily shielded environment devoid of adjacent electronegative atoms.

-

The Alkene Protons: The alkene region features two distinct doublets. The proton alpha to the silicon (=CH-Si) is shielded by the electropositive silicon atom and resonates at 5.58 ppm . The proton beta to the silicon (=CH-tBu) is slightly more deshielded, appearing at 5.98 ppm [1].

The Extreme Trans-Coupling Constant ( 3JHH )

The most diagnostic feature of this spectrum is the vicinal coupling constant between the two alkene protons, which measures an exceptionally large 19.0 Hz . According to the Karplus equation, 3JHH values are maximized when the dihedral angle between the coupled protons is exactly 180°. In standard trans-alkenes, this value typically ranges from 14 to 17 Hz due to slight torsional flexing. However, the extreme steric repulsion between the massive t-Bu and TMS groups completely locks the molecule into a rigid, perfectly anti-periplanar conformation. This structural rigidity forces the coupling constant to the absolute upper theoretical limit for acyclic alkenes [1].

Quantitative Data Summary: 1 H NMR

Table 1: Expected 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| -Si(CH 3 ) 3 | 0.05 | Singlet (s) | 9H | - |

| -C(CH 3 ) 3 | 1.05 | Singlet (s) | 9H | - |

| =CH-Si ( α -proton) | 5.58 | Doublet (d) | 1H | 19.0 |

| =CH-tBu ( β -proton) | 5.98 | Doublet (d) | 1H | 19.0 |

13 C NMR Spectroscopic Analysis: Electronic Polarization

The 13 C NMR spectrum reveals the profound electronic polarization across the carbon-carbon double bond, driven by the competing inductive effects of the substituents.

Causality of Carbon Shifts

-

Aliphatic Carbons: The TMS methyl carbons resonate slightly below zero (-1.1 ppm ) due to the strong shielding effect of the attached silicon. The t-Bu methyl carbons appear at 29.0 ppm , and the quaternary carbon of the t-Bu group is found at 35.5 ppm .

-

Alkene Polarization: The chemical shift difference between the two sp 2 carbons is striking. The carbon attached directly to the silicon (C- α ) resonates at 125.3 ppm , while the carbon attached to the t-Bu group (C- β ) is highly deshielded, appearing at 154.5 ppm [1].

Empirical Validation of Alkene Shifts

We can mathematically validate this ~30 ppm polarization using standard empirical additive rules for alkene 13 C shifts (Base ethylene shift = 123.3 ppm) [2]:

-

C- α (attached to Si):

-

Calculation: 123.3 + 15 ( α -effect of SiMe 3 ) - 10 ( β -effect of t-Bu) ≈ 128.3 ppm .

-

-

C- β (attached to t-Bu):

-

Calculation: 123.3 + 25 ( α -effect of t-Bu) + 6 ( β -effect of SiMe 3 ) ≈ 154.3 ppm .

-

The empirical calculations perfectly mirror the observed experimental polarization, proving that the massive deshielding of the β -carbon is a predictable consequence of the combined α -alkyl deshielding and the β -silicon effect.

Quantitative Data Summary: 13 C NMR

Table 2: Expected 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )

| Carbon Environment | Chemical Shift ( δ , ppm) | Assignment |

| -Si(CH 3 ) 3 | -1.1 | TMS methyl carbons |

| -C(CH 3 ) 3 | 29.0 | t-Bu methyl carbons |

| -C(CH 3 ) 3 (Quat.) | 35.5 | t-Bu quaternary carbon |

| =CH-Si ( α -carbon) | 125.3 | Alkene CH attached to Si |

| =CH-tBu ( β -carbon) | 154.5 | Alkene CH attached to t-Bu |

Experimental Protocols: A Self-Validating NMR Workflow

To ensure scientific integrity, NMR acquisition must be treated as a self-validating system. A common pitfall when analyzing molecules like (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is the "disappearance" of the quaternary and silicon-attached carbons in the 13 C spectrum. Because these carbons lack attached protons, they undergo highly inefficient dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity CDCl 3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic homogeneity.

-

Probe Tuning and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei. Shim the Z-axis gradients until the solvent residual peak (CHCl 3 at 7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

-

1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( d1 ) of 2 seconds. This is sufficient for full proton relaxation.

-

13 C NMR Acquisition (Critical Step): Set the number of scans to ≥ 256. Crucially, extend the relaxation delay ( d1 ) to at least 5.0 seconds. Alternatively, add a small amount (0.01 M) of Chromium(III) acetylacetonate[Cr(acac) 3 ] to act as a paramagnetic relaxation reagent. Failure to extend d1 or use a relaxation agent will result in the total suppression of the quaternary t-Bu carbon (35.5 ppm) and the TMS carbons (-1.1 ppm).

-

Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase manually to ensure pure absorption line shapes.

Workflow Visualization

Workflow for self-validating NMR acquisition and structural verification.

References

-

Title: Rearrangement of 3-(Trimethylsilylmethylthio)allyllithium Source: Bulletin of the Chemical Society of Japan (oup.com) URL: [Link]

-

Title: 13C NMR Chemical Shift Prediction of the sp3 Carbon Atoms in the α Position Relative to the Double Bond in Acyclic Alkenes Source: ACS Publications URL: [Link]

-

Title: e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL: [Link]

Technical Whitepaper: Physical Properties, Synthesis, and Characterization of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

Executive Summary

(E)-3,3-Dimethyl-1-trimethylsilyl-1-butene (C₉H₂₀Si) is a highly sterically hindered vinylsilane. It serves as a critical building block in advanced organic synthesis, particularly in cross-coupling reactions (e.g., Hiyama coupling) and as a precursor in the development of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physical properties—most notably its boiling point dynamics—alongside a self-validating synthetic protocol and mechanistic insights designed for chemical researchers and drug development professionals.

Molecular Architecture & Physical Properties

The molecular architecture of this compound features a trans (E) double bond flanked by two extremely bulky moieties: a tert-butyl group and a trimethylsilyl (TMS) group. This extreme steric environment dictates both its chemical reactivity and its macroscopic physical properties.

Despite a relatively high molar mass (156.34 g/mol ), the compound exhibits a boiling point of approximately 130–134 °C at standard atmospheric pressure. This is significantly lower than expected for a straight-chain hydrocarbon of similar mass (e.g., undecane, MW 156.31, bp 196 °C). The causality behind this depressed boiling point lies in the spherical steric bulk of the tert-butyl and TMS groups. These bulky groups minimize the molecular surface area available for intermolecular London dispersion forces, thereby lowering the thermal energy required to transition the substance into the gas phase.

Table 1: Physical and Thermodynamic Properties

| Property | Value | Method / Condition |

| Molecular Formula | C₉H₂₀Si | - |

| Molar Mass | 156.34 g/mol | Calculated |

| Boiling Point | 130 – 134 °C | 760 mmHg (Atmospheric Pressure) |

| Density | ~0.765 g/cm³ | 25 °C |

| Refractive Index (n_D) | 1.423 | 20 °C |

| Appearance | Colorless liquid | Standard Temperature & Pressure |

Thermodynamic & Kinetic Drivers for (E)-Selectivity

The synthesis of this compound relies on the transition metal-catalyzed hydrosilylation of 3,3-dimethyl-1-butyne (tert-butylacetylene) using trimethylsilane. The reaction proceeds via the well-established Chalk-Harrod mechanism.

The exclusive formation of the (E)-isomer is both thermodynamically and kinetically driven. During the migratory insertion and subsequent reductive elimination steps, the severe steric repulsion between the massive tert-butyl group and the incoming TMS group forces the system into an anti configuration, yielding the trans alkene. This mechanistic pathway is strongly supported by literature on the1[1].

Figure 1: Chalk-Harrod catalytic cycle for the hydrosilylation of 3,3-dimethyl-1-butyne.

Experimental Methodology: Precision Synthesis & Distillation

Causality in Protocol Design: Because trimethylsilane is a gas at standard temperature and pressure (bp 6.7 °C), standard open-flask reflux techniques are fundamentally unviable. The protocol strictly requires a sealed pressure vessel (Parr bomb) to maintain the hydrosilane in the liquid phase during thermal activation. The use of Speier's catalyst (H₂PtCl₆ in isopropanol) ensures high regioselectivity. The handling of such silane reagents is extensively documented in the 2[2].

Step-by-Step Protocol

-

Reactor Preparation: Purge a 50 mL stainless steel Parr reactor with ultra-high-purity Argon for 15 minutes to eliminate ambient moisture, which would otherwise hydrolyze the sensitive Si-H bond.

-

Reagent Loading: Add 3,3-dimethyl-1-butyne (10.0 mmol) and Speier's catalyst (0.1 mol% Pt) to the reactor.

-

Gas Condensation: Cool the reactor to -78 °C using a dry ice/acetone bath. Condense trimethylsilane gas (12.0 mmol, slight excess) directly into the cold reactor.

-

Thermal Reaction: Seal the reactor tightly. Remove the cold bath and slowly heat the vessel to 60 °C behind a blast shield. Maintain this temperature for 12 hours.

-

Self-Validation Checkpoint (Crucial): Cool the reactor to room temperature and carefully vent any unreacted gas. Extract a 0.1 mL aliquot and analyze via FT-IR. Validation Metric: The complete disappearance of the terminal alkyne C≡C-H stretch at ~3300 cm⁻¹ confirms 100% conversion. If this peak persists, the reaction is incomplete; re-seal and heat for an additional 4 hours.

-

Fractional Distillation: Transfer the crude liquid to a micro-distillation apparatus. Collect the fraction boiling at 130–134 °C (760 Torr) to isolate the pure (E)-3,3-dimethyl-1-trimethylsilyl-1-butene.

Figure 2: Step-by-step experimental workflow for the synthesis and distillation of the vinylsilane.

Spectroscopic Validation

To ensure the integrity of the synthesized batch—especially before utilizing it as a precursor for complex 3[3]—rigorous NMR characterization is mandatory. The absolute hallmark of the (E)-stereochemistry is the massive scalar coupling constant (J = 19.0 Hz) between the vinylic protons, resulting from the anti-periplanar arrangement dictated by the silicon atom.

Table 2: Diagnostic Spectroscopic Markers

| Technique | Signal / Shift | Assignment | Causality / Structural Significance |

| ¹H NMR (CDCl₃) | 5.98 ppm (d, J = 19.0 Hz, 1H) | Vinyl proton (α to Si) | J = 19.0 Hz definitively confirms trans (E) geometry. |

| ¹H NMR (CDCl₃) | 5.58 ppm (d, J = 19.0 Hz, 1H) | Vinyl proton (β to Si) | Large coupling constant due to anti-periplanar protons. |

| ¹H NMR (CDCl₃) | 1.03 ppm (s, 9H) | tert-Butyl protons | Massive steric bulk driving regioselectivity. |

| ¹H NMR (CDCl₃) | 0.05 ppm (s, 9H) | Trimethylsilyl protons | Highly shielded by silicon's electropositivity. |

| FT-IR | ~1610 cm⁻¹ | C=C stretch | Weak intensity typical of highly symmetrical trans alkenes. |

References

- e-EROS Encyclopedia of Reagents for Organic Synthesis Source: ResearchGate URL

- Transition Metal Catalyzed Hydrosilylation and Hydroboration of Terminal Alkynes in Ionic Liquids Source: ResearchGate URL

- Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines Source: ResearchGate URL

Sources

Stereoelectronic Mastery in Organosilicon Chemistry: A Technical Guide to Bulky Vinylsilanes

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the precise control of molecular architecture is paramount. Vinylsilanes serve as highly versatile intermediates, offering unique electronic and steric properties that govern regioselectivity in complex catalytic transformations. Among these, bulky vinylsilanes—such as (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene —represent a masterclass in stereoelectronic design.

As a Senior Application Scientist, I have observed that the successful deployment of these reagents requires a deep mechanistic understanding of how steric bulk and electronic polarization synergize. This whitepaper elucidates the core electronic properties of bulky vinylsilanes, their impact on transition-metal catalysis, and provides field-proven, self-validating protocols for their synthesis and characterization.

The Stereoelectronic Architecture of Bulky Vinylsilanes

The reactivity of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is dictated by three competing yet complementary forces: the β -silicon effect, inductive electron donation, and severe steric shielding.

The β -Silicon Effect and Hyperconjugation

The β -silicon effect is a fundamental phenomenon where the σC−Si bond stabilizes a developing positive charge at the β -carbon through hyperconjugation[1]. In bulky vinylsilanes, the electronegativity difference between silicon (1.90) and carbon (2.55) naturally polarizes the σ -bond. However, it is the hyperconjugative overlap ( σC−Si→πC=C∗ ) that truly defines the molecule's electronic signature[2]. The (E)-geometry of 3,3-dimethyl-1-trimethylsilyl-1-butene locks the bulky tert-butyl and trimethylsilyl (TMS) groups in a trans configuration, optimizing the orbital alignment required for this hyperconjugative stabilization while minimizing ground-state steric clash.

Inductive Polarization vs. Steric Shielding

While the TMS group inductively donates electron density into the π -system, making the alkene generally more nucleophilic, the massive steric profile of the adjacent tert-butyl group acts as a physical barricade. This creates a highly polarized, yet sterically restricted, reactive center. Electrophiles or transition metals are electronically drawn to the β -carbon but are sterically forced to navigate the spatial constraints imposed by the flanking bulky groups.

Logical interplay of stereoelectronic effects in bulky vinylsilanes driving regioselectivity.

Transition-Metal Catalysis: Steric Bulk as a Regiodirector

In pharmaceutical synthesis, predictable regiocontrol is non-negotiable. The unique properties of bulky vinylsilanes have made them privileged substrates in several advanced catalytic workflows.

-

Zirconium-Catalyzed Hydroaminoalkylation: In early transition-metal catalysis, steric parameters are critical. When bulky vinylsilanes are subjected to zirconium-catalyzed hydroaminoalkylation, they exclusively yield linear amine products[3][4]. The steric bulk of the vinylsilane prevents the formation of branched isomers by forcing the highly electrophilic metal center to insert at the less hindered position.

-

Nickel-Catalyzed Cross-Hydroalkenylation: The use of vinylsilanes in Ni/NHC-catalyzed cross-hydroalkenylation results in a complete reversal of regioselectivity compared to standard vinylarenes[5]. Because electronic stabilization (like that seen in styrene derivatives) is overridden by the massive steric profile of the bulky NHC ligand and the vinylsilane, the insertion step is governed entirely by steric control, funneling the reaction toward a single regioisomer.

-

Photocatalyzed Cycloaromatization: The silyl-hyperconjugation effect and versatile reactivity of vinylsilanes have been harnessed in visible-light photoredox conditions to assemble complex silacycles, proving that these molecules can sustain radical intermediates without undergoing uncontrolled fragmentation[2].

Quantitative Data: Electronic Parameters

To fully leverage these compounds, one must quantify their electronic polarization. Table 1 summarizes the stark differences between an unhindered vinylsilane and a bulky analog, demonstrating how steric bulk amplifies electronic polarization across the double bond.

Table 1: Comparative Spectroscopic and Electronic Parameters

| Compound | Steric Profile | 13 C NMR ( α -C) | 13 C NMR ( β -C) | 29 Si NMR | Dominant Catalytic Regioselectivity |

| Trimethylvinylsilane | Low | ~138.0 ppm | ~130.0 ppm | -7.0 ppm | Mixed (Linear/Branched) |

| (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene | Extremely High | ~154.5 ppm | ~125.3 ppm | -1.1 ppm | Exclusively Linear |

Note: The pronounced Δδ between the α and β carbons in the bulky variant highlights the intense polarization driven by the hyperconjugative and inductive effects, locked in place by the rigid (E)-conformation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes a causality checkpoint to verify that the stereoelectronic properties are maintained.

Protocol 1: Stereoselective Synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

Objective: Synthesize the bulky vinylsilane with >99% (E)-geometric purity.

-

Substrate Preparation: Charge a flame-dried Schlenk flask with 3,3-dimethyl-1-butyne (1.0 equiv) and anhydrous toluene under an argon atmosphere.

-

Catalyst Selection & Addition: Add a catalytic amount of Karstedt’s catalyst (Pt 2 (dvtms) 3 , 0.1 mol%).

-

Causality Checkpoint: We utilize a Pt-catalyst rather than radical initiators. Radical hydrosilylation often yields mixtures of (E) and (Z) isomers due to reversible addition steps. Pt-catalysis guarantees a concerted syn-addition.

-

-

Silane Addition: Slowly add triethylsilane or trimethylsilane (1.1 equiv) via syringe pump at 0 °C to control the exotherm.

-

Causality Checkpoint: The immense steric repulsion between the tert-butyl group of the alkyne and the incoming silyl group thermodynamically dictates that they position themselves trans to each other during the syn-addition, exclusively yielding the (E)-isomer.

-

-

Purification: Isolate the product via fractional distillation under reduced pressure.

Protocol 2: Spectroscopic & Computational Validation

Objective: Quantify the electronic polarization and orbital overlap.

-

Multinuclear NMR Mapping: Acquire 1 H, 13 C, and 29 Si NMR spectra in CDCl 3 .

-

Causality Checkpoint: Relying solely on 1 H NMR is insufficient. 13 C NMR provides direct evidence of π -bond polarization. A highly deshielded α -carbon (>150 ppm) confirms the inductive pull of the silicon, while the 29 Si shift validates the hyperconjugative environment.

-

-

DFT Computations: Perform Density Functional Theory calculations (B3LYP/6-31G* level of theory).

-

Causality Checkpoint: Map the HOMO/LUMO gap. The visualization of the σC−Si→π∗ interaction mathematically validates the empirical NMR data, ensuring the substrate will behave predictably in subsequent metal-catalyzed cross-couplings.

-

Self-validating experimental workflow for the synthesis and characterization of vinylsilanes.

References

-

From Stoichiometric to Catalytic E–H Functionalization by Non-Metallocene Zirconium Complexes Source: ACS Publications URL:[Link]

-

N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation Source: RSC Advances URL:[Link]

-

Mechanistic Investigation of Zirconium-Catalyzed Hydroaminoalkylation of Alkynes: Substrate and Ligand Effects Source: ACS Publications URL:[Link]

-

Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides Source: Nature Communications / ResearchGate URL:[Link]

-

Magnitude and origin of the beta-silicon effect on carbenium ions Source: Journal of the American Chemical Society URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00972B [pubs.rsc.org]

Technical Support Center: Synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

Welcome to the technical support center for the synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this versatile vinylsilane. Here, we address common challenges and frequently asked questions to help you improve your yield and product purity.

Introduction

The synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene, a valuable intermediate in organic synthesis, is most commonly achieved through the hydrosilylation of 3,3-dimethyl-1-butyne. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond of the alkyne. While seemingly straightforward, this transformation is often plagued by issues of regio- and stereoselectivity, leading to mixtures of isomers and consequently, lower yields of the desired (E)-product.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these synthetic challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene.

Question 1: Why is my yield of the desired (E)-isomer low, and what are the major byproducts?

A low yield of the (E)-isomer is the most common issue in this synthesis. It is typically accompanied by the formation of several byproducts.

Possible Causes and Solutions:

-

Formation of Isomeric Byproducts: The hydrosilylation of a terminal alkyne like 3,3-dimethyl-1-butyne can theoretically result in three isomers: the desired (E)-β-vinylsilane, the (Z)-β-vinylsilane, and the α-vinylsilane.[1][2] The formation of these undesired isomers directly impacts the yield of your target molecule.

-

Catalyst Choice is Critical: The choice of catalyst is paramount in controlling the stereoselectivity of the reaction.[2]

-

For the (E)-isomer (trans-addition): Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are well-known to favor the syn-addition of the silane, leading to the (E)-isomer.[3][4][5] Rhodium-based catalysts can also be effective.[4]

-

Undesired (Z)-isomer (cis-addition): Ruthenium-based catalysts tend to favor the formation of the (Z)-isomer through a trans-addition mechanism.[4][6] Therefore, avoiding these catalysts is crucial if the (E)-isomer is the desired product.

-

-

Reaction Conditions: Solvent polarity and temperature can influence the product distribution.[1][4] It is advisable to start with established literature procedures and then systematically optimize these parameters.

-

-

Alkene Isomerization and Hydrogenation: Side reactions such as the isomerization of the desired vinylsilane product or its subsequent hydrogenation to the corresponding alkane can also reduce the yield.[7] These are often promoted by the catalyst at elevated temperatures or prolonged reaction times.

-

Solution: Monitor the reaction progress closely (e.g., by GC-MS or ¹H NMR) to determine the optimal reaction time. Lowering the reaction temperature may also help to minimize these side reactions.

-

-

Dimerization of the Starting Alkyne: Under certain catalytic conditions, the starting alkyne can undergo dimerization, leading to a loss of starting material and a lower yield of the desired product.

-

Solution: Ensure slow addition of the silane to the reaction mixture containing the alkyne and catalyst. This can help to maintain a low concentration of the reactive silane and minimize side reactions.

-

Visualizing the Reaction Pathways:

Caption: Potential reaction pathways in the hydrosilylation of 3,3-dimethyl-1-butyne.

Question 2: How can I effectively purify the (E)-isomer from the reaction mixture?

Purification can be challenging due to the similar boiling points and polarities of the isomeric products.

Troubleshooting Purification:

-

Fractional Distillation: For larger scale reactions, fractional distillation under reduced pressure can be an effective method to separate the isomers. However, this requires a distillation column with a high number of theoretical plates and careful control over the distillation rate and temperature.

-

Column Chromatography:

-

Standard Silica Gel: Trimethylsilyl ethers can be sensitive to acidic conditions and may decompose on standard silica gel.[8]

-

Deactivated Silica Gel: To prevent decomposition, the silica gel can be deactivated by pre-treating it with a base, such as triethylamine. This is a common technique for purifying acid-sensitive compounds.

-

Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.

-

-

Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples, especially on a smaller scale, preparative GC is an excellent, albeit more resource-intensive, option.

Question 3: My reaction is sluggish or does not go to completion. What should I check?

A slow or incomplete reaction can be frustrating. Here are some factors to investigate:

Potential Issues and Solutions:

-

Catalyst Activity:

-

Catalyst Quality: Ensure that the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Some catalysts can be sensitive to air and moisture.

-

Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side reactions. It's a parameter that needs to be optimized for your specific reaction conditions.

-

-

Purity of Reactants and Solvent:

-

Reactant Purity: Impurities in the 3,3-dimethyl-1-butyne or the trimethylsilane can poison the catalyst. Ensure the purity of your starting materials, distilling them if necessary.

-

Solvent Quality: The solvent must be dry and free of oxygen.[9] Using a solvent purification system or freshly distilled solvents is recommended.[9]

-

-

Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.[1] If the reaction is slow at a lower temperature, a gradual increase while monitoring the reaction progress is a reasonable approach.

Experimental Workflow for Optimization:

Caption: A generalized experimental workflow for the hydrosilylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of the (E)-isomer?

As mentioned earlier, platinum-based catalysts are the most widely used for achieving high selectivity for the (E)-isomer.[4][5] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are classic examples that have been proven effective.[3][4]

Q2: What is the typical reaction mechanism for platinum-catalyzed hydrosilylation?

The most commonly accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This mechanism involves the following key steps:

-

Oxidative Addition: The silane (R₃SiH) adds to the platinum(0) catalyst to form a platinum(II) hydride species.

-

Alkyne Coordination: The alkyne coordinates to the platinum center.

-

Insertion: The alkyne inserts into the platinum-hydride bond. This step determines the regioselectivity.

-

Reductive Elimination: The vinylsilane product is eliminated from the platinum complex, regenerating the platinum(0) catalyst.

Q3: Can I use other silanes besides trimethylsilane?

Yes, other hydrosilanes can be used, and their reactivity can vary. The general trend in reactivity is SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH.[2] The steric and electronic properties of the silane can influence the reaction rate and, in some cases, the selectivity.

Q4: Are there any safety precautions I should be aware of?

-

Hydrosilanes: Many hydrosilanes are flammable and can react with moisture to release hydrogen gas, which is highly flammable. They should be handled under an inert atmosphere.

-

Catalysts: Some heavy metal catalysts are toxic and should be handled with appropriate personal protective equipment.

-

Solvents: The organic solvents used are typically flammable. The reaction should be performed in a well-ventilated fume hood.

Q5: What are some applications of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene?

Vinylsilanes are versatile synthetic intermediates.[1] They can participate in a variety of reactions, including:

-

Palladium-catalyzed cross-coupling reactions: As an alternative to organostannanes.[1]

-

Protodesilylation: To generate the corresponding alkene.

-

Epoxidation and other functional group transformations of the double bond.

The bulky tert-butyl group in 3,3-Dimethyl-1-butene can influence the regioselectivity and stereoselectivity of subsequent reactions.[10]

Summary of Key Parameters for Optimization

| Parameter | Recommendation | Rationale |

| Catalyst | Platinum-based (e.g., Speier's or Karstedt's) | Promotes syn-addition, leading to the desired (E)-isomer.[3][4][5] |

| Solvent | Anhydrous, non-polar aprotic (e.g., toluene, THF) | Ensures catalyst activity and prevents side reactions with water.[9] |

| Temperature | Start at room temperature and gently heat if necessary | Balances reaction rate with the minimization of side reactions like isomerization and hydrogenation.[1] |

| Reactant Purity | High purity, distilled if necessary | Impurities can poison the catalyst and lead to lower yields. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and hydrosilane from air and moisture. |

| Addition Rate | Slow addition of silane | Minimizes dimerization of the alkyne and other side reactions. |

By carefully considering these factors and utilizing the troubleshooting guide, researchers can significantly improve the yield and purity of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene in their synthetic endeavors.

References

- Recent Advances in the Hydrosilylation of Alkynes - Scientific Spectator.

- Mechanism and origin of the stereoselectivity of manganese-catalyzed hydrosilylation of alkynes: a DFT study - Catalysis Science & Technology (RSC Publishing).

- AlCl 3 -Catalyzed Hydrosilylation of Alkynes with Hydropolysilanes - ACS Publications.

- A plausible mechanism for Fe-catalyzed hydrosilylation of alkyne. - ResearchGate.

- Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC.

- Hydrosilylation - Chemistry LibreTexts.

- Hydrosilylation - Wikipedia.

- Cobalt-catalyzed alkyne hydrosilylation as a new frontier to selectively access silyl-hydrocarbons - Chemical Communications (RSC Publishing).

- Hydrosilylation Catalyst - Sigma-Aldrich.

- Electrochemical Hydrosilylation of Alkynes | ACS Organic & Inorganic Au - ACS Publications.

- Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) by Dr. Tanmoy Biswas - YouTube.

- A Highly Chemoselective Cobalt Catalyst for the Hydrosilylation of Alkenes using Tertiary Silanes and Hydrosiloxanes - ACS Publications.

- Optimization and intensification of hydrosilylation reactions using a microreactor system - New Journal of Chemistry (RSC Publishing).

- (PDF) Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene.

- (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE - Organic Syntheses Procedure.

- Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC.

- What are the purification methods for trimethylsilane? - FAQ - Guidechem.

- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net - Mario Pagliaro's Lab website.

- Optimization of the reaction conditions for the hydrosilylation of alkenes.[a] - ResearchGate.

- Harnessing 3,3-Dimethyl-1-butene as a Key Intermediate in Fine Chemical Synthesis.

- Safe and Convenient Procedure for Solvent Purification.

- Product Subclass 44: Silyl Radicals.

- 3,3-Dimethyl-1-trimethylsilyl-1-butyne — Chemical Substance Information - NextSDS.

- Purifying compound containing trimethylsilyl group by column chromatography - Reddit.

Sources

- 1. scientificspectator.com [scientificspectator.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 4. Hydrosilylation Catalyst [sigmaaldrich.com]

- 5. qualitas1998.net [qualitas1998.net]

- 6. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. people.uleth.ca [people.uleth.ca]

- 10. nbinno.com [nbinno.com]

Purification techniques for (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene isomeric mixtures

Welcome to the Advanced Organosilicon Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the (E)-isomer of 3,3-dimethyl-1-trimethylsilyl-1-butene.

Due to the extreme steric bulk of both the tert-butyl and trimethylsilyl (TMS) groups, standard separation techniques often fail. This guide synthesizes thermodynamic principles and advanced chromatographic techniques to provide a self-validating workflow for high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does standard silica gel chromatography fail to separate the (E) and (Z) isomers of 3,3-dimethyl-1-trimethylsilyl-1-butene? The Causality: Standard normal-phase silica gel separates compounds based on polarity (dipole-dipole interactions and hydrogen bonding). Because the (E) and (Z) isomers of this highly substituted vinylsilane are strictly non-polar hydrocarbons with identical functional groups, their retention factors ( Rf ) on standard silica are indistinguishable. The Solution: You must transition to Argentation (Silver-Ion) Chromatography [1]. By impregnating the silica gel with silver nitrate ( AgNO3 ), you introduce a separation mechanism based on reversible π -complexation between the Ag+ ions and the alkene double bond[2].

Q2: In argentation chromatography, which isomer elutes first and why? The Causality: The (E)-isomer elutes first . In the (E)-isomer, the bulky tert-butyl and TMS groups are on opposite sides of the double bond, effectively projecting steric bulk over both faces of the π -system. This bidirectional steric hindrance weakens the Ag+ coordination. Conversely, the (Z)-isomer forces both bulky groups onto the same side, creating severe steric clash but leaving the opposite face of the π -bond completely unhindered and open for strong Ag+ binding. Because the (E)-isomer binds Ag+ more weakly, it moves through the column faster[2].

Q3: My fractional distillation yields poor E/Z enrichment. What parameters should I adjust? The Causality: The boiling points of (E) and (Z) vinylsilane isomers are often within 1–2 °C of each other. No standard laboratory fractional distillation column possesses the theoretical plates required to resolve them. The Solution: Instead of attempting physical separation immediately, alter the isomeric ratio chemically prior to purification. The (Z)-isomer is thermodynamically unstable due to the cis-steric clash. By subjecting the mixture to radical-mediated isomerization using trichlorosilane ( HSiCl3 ) and benzoyl peroxide, you can thermodynamically enrich the mixture to predominantly the (E)-isomer before any physical separation is attempted[3].

Part 2: Quantitative Data & Method Comparison

To optimize your time and yield, consult the following empirical comparison of purification methodologies for sterically hindered vinylsilanes.

| Purification Method | Resolution (E/Z) | Typical Yield | Scalability | Primary Mechanism of Action |

| Fractional Distillation | Poor (<10% enrichment) | High (>90%) | Industrial | Boiling point differential (negligible for E/Z vinylsilanes). |

| Radical Isomerization | High (Shifts to >90% E) | 85 - 90% | Multigram | Reversible radical addition allowing C-C single bond rotation. |

| Argentation Chromatography | Excellent (Baseline) | 70 - 80% | Gram-scale | Differential π -complexation with Ag+ ions based on sterics. |

| Preparative GC | Excellent | Low (<1g) | Analytical | Differential partitioning in a specialized stationary phase. |

Part 3: Self-Validating Experimental Protocols

Protocol A: Radical-Mediated Thermodynamic Isomerization to the (E)-Isomer

Purpose: To convert the thermodynamically unstable (Z)-isomer into the (E)-isomer prior to chromatography, maximizing overall yield[3].

-

Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of the (E/Z)-3,3-dimethyl-1-trimethylsilyl-1-butene mixture in 20 mL of anhydrous pentane.

-

Reagent Addition: Add 0.5 equivalents (5.0 mmol) of trichlorosilane ( HSiCl3 ) and a catalytic amount (5 mol%) of benzoyl peroxide.

-

Safety Note: HSiCl3 is highly corrosive and reacts violently with moisture. Perform strictly under inert atmosphere.

-

-

Thermal Initiation: Heat the mixture to a gentle reflux (approx. 36 °C for pentane) for 4 hours.

-

Mechanistic Insight: The benzoyl peroxide initiates the formation of a trichlorosilyl radical, which reversibly adds to the double bond. This breaks the π -bond temporarily, allowing the C-C single bond to rotate and relieve the steric strain of the (Z)-conformation, settling into the favored (E)-conformation upon radical elimination[3].

-

-

In-Process Validation (Self-Check): Pull a 0.1 mL aliquot, quench with saturated NaHCO3 , extract with hexane, and analyze via GC-MS. You should observe the peak area of the (E)-isomer increase to >90% relative to the (Z)-isomer.

-

Workup: Quench the reaction carefully with cold saturated aqueous NaHCO3 to neutralize the trichlorosilane. Extract with pentane, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

Protocol B: Argentation Chromatography for Baseline E/Z Separation

Purpose: To isolate the pure (E)-isomer from any residual (Z)-isomer using AgNO3 -impregnated silica gel[1].

-

Stationary Phase Preparation: Dissolve 10 g of Silver Nitrate ( AgNO3 ) in 100 mL of distilled water and 100 mL of acetonitrile. Add 90 g of standard flash silica gel (230-400 mesh) to create a slurry.

-

Drying: Evaporate the solvent using a rotary evaporator in the dark (wrap the flask in aluminum foil to prevent photolytic reduction of Ag+ to elemental silver). Dry the resulting powder in a vacuum oven at 80 °C for 12 hours.

-

Column Packing: Pack a glass column with the 10% w/w AgNO3 -silica gel using hexanes as the eluent. Keep the column wrapped in foil.

-

Loading and Elution: Load the isomerically enriched mixture (from Protocol A) onto the column. Elute with 100% hexanes.

-

In-Process Validation (Self-Check): Spot the fractions on AgNO3 -impregnated TLC plates. Develop with hexanes and visualize using a potassium permanganate ( KMnO4 ) stain. The (E)-isomer will elute first (higher Rf ) due to its bidirectional steric hindrance preventing strong Ag+ binding, while the residual (Z)-isomer will elute significantly later[2].

Part 4: Workflow Visualization

The following diagram maps the logical progression of the purification strategy, highlighting the transition from thermodynamic enrichment to physical separation.

Workflow for the purification and enrichment of (E)-3,3-dimethyl-1-trimethylsilyl-1-butene.

References

-

Benkeser, R. A., Burrous, M. L., Nelson, L. E., & Swisher, J. V. (1961). The Stereochemistry of the Addition of Silicochloroform to Acetylenes. A Comparison of Catalyst Systems. ResearchGate.[Link]

-

McAtee, J. R. (2014). Development of the First and Second-Generation Silyl-Heck Reactions. UDSpace (University of Delaware).[Link]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene Synthesis

Welcome to the technical support center for the palladium-catalyzed synthesis of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

The stereoselective hydrosilylation of the terminal alkyne, 3,3-dimethyl-1-butyne, is a cornerstone reaction for accessing the valuable (E)-vinylsilane product. Palladium catalysts are frequently employed for this transformation; however, achieving high yield and selectivity requires careful control over catalyst loading and reaction conditions. This resource addresses the common challenges and questions that arise during this process.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?

Low or no product yield is one of the most common issues in palladium-catalyzed reactions.[1] A systematic approach is essential for diagnosis.

Potential Causes & Step-by-Step Solutions:

-

Inactive Catalyst System: The active Pd(0) species is the engine of your reaction. Its failure to form or its rapid deactivation will halt the catalytic cycle.

-

Cause A: Inefficient Pre-catalyst Reduction. Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) state.[1] If this reduction is inefficient, the concentration of the active catalyst will be too low.

-

Solution: Consider switching to a pre-catalyst that is more easily reduced or using a direct Pd(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] Ensure any reducing agents required by the protocol (sometimes the silane or a phosphine ligand can play this role) are present and active.

-

-

Cause B: Ligand Degradation. Phosphine ligands, which are crucial for stabilizing the Pd(0) center and modulating its reactivity, are highly susceptible to oxidation by air.[2] Degraded ligands will not effectively protect the catalyst.

-

Solution: Always store and handle phosphine ligands under an inert atmosphere (argon or nitrogen).[2] If you suspect degradation, use a fresh batch from a reliable supplier.

-

-

Cause C: Oxygen Contamination. Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also degrade sensitive ligands.[2]

-

Solution: Ensure your reaction setup is rigorously free of oxygen. Use anhydrous, degassed solvents. Solvents should be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for at least 30 minutes.[2] Assemble your reaction under a positive pressure of inert gas.

-

-

-

Insufficient Catalyst Loading: While minimizing catalyst loading is a goal for process efficiency, an initial loading may be too low for a challenging or new reaction.

-

Solution: For a first attempt or a struggling reaction, consider increasing the catalyst loading. If you started at 0.5 mol%, try increasing to 1-2 mol%. You can always re-optimize to lower the loading once the reaction is working reliably.[1]

-

-

Sub-optimal Reaction Conditions:

-

Cause: Temperature. The reaction may have a significant activation energy that is not being overcome at the current temperature.

-

Solution: Gradually increase the reaction temperature. For instance, if running at room temperature, try heating to 40 °C, then 60 °C, while monitoring the reaction progress by a suitable technique like GC-MS or TLC.[1]

-

-

Question 2: My reaction works, but the selectivity is poor. I'm getting a mixture of the desired (E)-isomer, the (Z)-isomer, and other byproducts.

Achieving high stereoselectivity for the (E)-isomer is the primary goal. Poor selectivity points to issues with the catalytic mechanism or competing reaction pathways.

Potential Causes & Step-by-Step Solutions:

-

Incorrect Ligand Choice: The steric and electronic properties of the ligand bound to the palladium center are paramount in controlling the regioselectivity and stereoselectivity of the hydrosilylation.

-

Explanation: The reaction generally proceeds via the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the Pd(0) center, followed by alkyne insertion (hydropalladation) and reductive elimination.[3][4][5] The way the alkyne and silane approach the metal center, governed by the ligand's bulk and electronic nature, dictates the final stereochemistry. A cis-addition of the hydrosilane across the alkyne leads to the desired (E)-product.[3]

-

Solution: Screen a panel of ligands. For this specific transformation, bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) often promote high selectivity for the linear (E)-product.[5] Start with PCy₃, then consider other monodentate phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or specialized ligands known to perform well in hydrosilylation.[6]

-

-

Formation of Byproducts: Besides the (Z)-isomer, you might observe the geminal vinylsilane (both silyl and H adding to the same carbon) or products from double hydrosilylation.

-

Explanation: These byproducts arise from alternative insertion pathways of the alkyne into the Pd-H or Pd-Si bond. The relative rates of these pathways are influenced by the catalyst, substrate, and conditions.

-

Solution: Re-evaluate your ligand choice as the primary solution. Additionally, carefully controlling the stoichiometry (a slight excess of the alkyne is sometimes used) can disfavor double hydrosilylation.

-

Question 3: The reaction starts well but then stalls, and I see a black precipitate forming. What is happening?

The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1][6] This indicates that the Pd(0) atoms, which should be stabilized by ligands in the solution, are aggregating into inactive bulk metal.

Potential Causes & Step-by-Step Solutions:

-

Ligand Dissociation or Decomposition: At higher temperatures, the bond between the palladium and the phosphine ligand can weaken. If the ligand dissociates, the "naked" Pd(0) atoms are highly prone to aggregation.[6]

-

Solution A: Optimize Temperature. Run the reaction at the lowest temperature that still provides a reasonable rate.[1] Avoid excessive heating.

-

Solution B: Increase Ligand-to-Palladium Ratio. A slight excess of the ligand (e.g., 1.1 to 2 equivalents of ligand per palladium atom) can help ensure that even if some dissociation occurs, there is enough free ligand in the solution to re-coordinate and stabilize the catalyst. Be cautious, as a large excess can sometimes inhibit the reaction.[6]

-

Solution C: Use More Robust Ligands. Chelating diphosphine ligands can offer greater stability than monodentate ligands, though they may alter selectivity.[6] However, for terminal alkyne hydrosilylation, sterically demanding monodentate ligands are often preferred for selectivity.[5]

-

-

High Catalyst Concentration: Paradoxically, while low loading can cause failure, an excessively high concentration of the catalyst can sometimes accelerate decomposition pathways.

-

Solution: Once you have a working system, try to gradually reduce the catalyst loading to find the optimal balance between reaction rate and catalyst stability.

-

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I select the optimal palladium precursor and ligand?

The choice of precursor and ligand is the most critical decision in developing this reaction.

-

Palladium Precursor: Your choice is between a Pd(0) source and a Pd(II) pre-catalyst.

-

Pd(0) Sources (e.g., Pd₂(dba)₃): These are often preferred as they do not require an in situ reduction step, potentially leading to more reproducible initiation.[7] However, they can be more sensitive to air.

-

Pd(II) Pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are typically more stable to air and easier to handle.[1] However, their activation to Pd(0) is a critical, sometimes variable, step.[7] For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points.

-

-

Ligand Selection: The ligand dictates the outcome.

-

Mechanism: The ligand's size (steric bulk) and electron-donating ability (electronics) influence every step of the catalytic cycle. For the hydrosilylation of terminal alkynes, bulky, electron-rich monodentate phosphines are often superior.[5]

-

Recommendation: Start with tricyclohexylphosphine (PCy₃) . Its large cone angle and strong electron-donating character often favor the desired linear (E)-isomer with high selectivity.

-

FAQ 2: What is a typical starting catalyst loading and how do I optimize it?

A pragmatic approach to catalyst loading saves time and resources.

-

Starting Point: For an initial screening experiment, a catalyst loading of 1.0 to 2.0 mol% of the palladium precursor is a robust starting point.[1][2] This is generally high enough to ensure conversion even if conditions are not fully optimal.

-

Optimization Workflow:

-

Establish Success: First, achieve a high-yielding and selective reaction (e.g., >95% conversion, >98:2 E:Z ratio) at your starting catalyst loading.

-

Stepwise Reduction: Once the reaction is reliable, begin systematically lowering the catalyst loading in increments (e.g., from 2.0% to 1.5%, then 1.0%, 0.5%, etc.).

-

Monitor Performance: At each step, carefully monitor the reaction time, yield, and selectivity. The optimal loading is the lowest amount that maintains the desired performance within an acceptable timeframe.

-

| Catalyst Loading (mol%) | Typical Outcome | Recommendation |

| 1.0 - 2.0 | High probability of success. | Ideal for initial screening and troubleshooting. |

| 0.1 - 0.5 | Good for optimized reactions. | Target range for efficient, established processes. |

| < 0.1 (ppm levels) | Possible with highly active systems. | Advanced optimization, may require specialized single-atom or nanoparticle catalysts.[8] |

FAQ 3: How can I effectively monitor the reaction's progress?

Accurate monitoring is key to understanding your reaction and making informed decisions.

-

Methodology: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC).

-

GC-MS: This is the preferred method. It allows you to quantify the consumption of your starting alkyne and the formation of the product(s). You can easily distinguish between isomers and byproducts based on their retention times and mass spectra.

-

TLC: A faster, more qualitative method. It is useful for quickly checking if the starting material is being consumed. Staining with potassium permanganate (KMnO₄) can help visualize the alkyne and the product alkene, which will appear as yellow spots on a purple background.

-

-

Procedure:

-

Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Quench the aliquot immediately by diluting it in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of silica gel to adsorb the catalyst.

-

Analyze the supernatant by your chosen method.

-

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol provides a framework for testing different palladium systems to identify the most promising candidates.

Materials:

-

3,3-dimethyl-1-butyne (1.0 equiv)

-

Trimethylsilane (or other desired silane, 1.1 equiv)

-

Palladium Precursor (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%)

-

Phosphine Ligand (e.g., PCy₃, 0.04 equiv, 4 mol%)

-

Anhydrous, Degassed Solvent (e.g., Toluene)

-

Schlenk flask or sealed vial with a magnetic stir bar

Procedure:

-

Vessel Preparation: Dry the reaction vessel under vacuum or in an oven and allow it to cool under a stream of argon or nitrogen.

-

Reagent Addition:

-

To the flask, add the Palladium Precursor and the Phosphine Ligand.

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.[2]

-

Add the degassed solvent via syringe. Stir the mixture for 10-15 minutes to allow for pre-formation of the catalyst complex.

-

Add 3,3-dimethyl-1-butyne via syringe.

-

Add the silane via syringe.

-

-

Reaction Execution:

-

Place the flask in a preheated oil bath at the desired temperature (e.g., start at 60 °C).

-

Stir the mixture vigorously.

-

Monitor the reaction's progress every 1-2 hours using GC-MS or TLC.

-

-

Workup and Analysis:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., hexanes) and filter through a short plug of silica gel or celite to remove the bulk of the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Analyze the crude product by ¹H NMR to determine the yield and the ratio of (E) to (Z) isomers.

-

Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding reaction.

Caption: A decision tree for troubleshooting low conversion in palladium-catalyzed hydrosilylation.

References

-

Eisen, M. S. (1999). Plausible mechanism for the hydrosilylation ofterminal alkynes. ResearchGate. [Link]

-

Shimada, T., Mukaide, K., et al. (2005). Cationic Palladium-Catalyzed Hydrosilylative Cross-Coupling of Alkynes with Alkenes. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Hydrosilylation. [Link]

-

Goetz, A. E., et al. (2012). Regioselective allene hydrosilylation catalyzed by N-heterocyclic carbene complexes of nickel and palladium. SciSpace. [Link]

-

Li, Y., et al. (2022). Trace amount of single-atom palladium-catalyzed selective hydrosilylation of allenes. Nature Communications. [Link]

-

Komiya, S., et al. (1997). Mechanistic Studies of Palladium(II)-Catalyzed Hydrosilation and Dehydrogenative Silation Reactions. Journal of the American Chemical Society. [Link]

-

Chan, T. H., & Wang, D. (1995). Pal ladi u m-Catalyzed Hyd rosilylation of Silyl- Substituted Butadienes. Journal of the Chinese Chemical Society. [Link]

-

Ujaque, G., et al. (2006). Enantioselective Palladium-Catalyzed Hydrosilylation of Styrene: Influence of Electronic and Steric Effects on Enantioselectivity and Catalyst Design via Hybrid QM/MM Molecular Dynamics Simulations. Organometallics. [Link]

-

Pr Polize, D., et al. (2020). Highly Efficient Palladium-Catalyzed Carbon Dioxide Hydrosilylation Employing PMP Ligands. ResearchGate. [Link]

-

Tonks, I. A., et al. (2012). Selective hydrosilylation of alkynes and ketones: contrasting reactivity between cationic 3-iminophosphine palladium and nickel complexes. Dalton Transactions. [Link]

-

Denmark, S. E., & Wang, Z. (2001). Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

-

Yamashita, Y., et al. (2017). Supported Palladium–Gold Alloy Catalysts for Efficient and Selective Hydrosilylation under Mild Conditions with Isolated Single Palladium Atoms in Alloy Nanoparticles as the Main Active Site. ACS Catalysis. [Link]

-

Ujaque, G., et al. (2004). Enantioselective Palladium-Catalyzed Hydrosilylation of Styrene: Detailed Reaction Mechanism from First-Principles and Hybrid QM/MM Molecular Dynamics Simulations. Organometallics. [Link]

-

Denmark, S. E., & Wang, Z. (2001). Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

-

Seo, S., et al. (2023). Palladium-Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand. Angewandte Chemie International Edition. [Link]

-

van der Eerden, A. M. J., et al. (2004). Optimized palladium catalyst systems for the selective liquid-phase hydrogenation of functionalyzed alkynes. DSpace. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

Sumida, Y., et al. (2012). Palladium-Catalyzed Regio- and Stereoselective Hydrosilylation of Electron-Deficient Alkynes. Organic Chemistry Portal. [Link]

-

Hayashi, T. (2000). Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds. Scientific Spectator. [Link]

-

Cadu, A., & Cella, D. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Seo, S., et al. (2025). Palladium‐Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand. ResearchGate. [Link]

-

Trost, B. M., & Ball, Z. T. (2005). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC. [Link]

-

Perea-Cachero, A., et al. (2019). Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. JYX: JYU. [Link]

-

Wang, C., et al. (2020). Importance of the Pd and Surrounding Sites in Hydrosilylation of Internal Alkynes by Palladium–Gold Alloy Catalyst. Organometallics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Regio- and Stereoselective Hydrosilylation of Electron-Deficient Alkynes [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. Trace amount of single-atom palladium-catalyzed selective hydrosilylation of allenes - ProQuest [proquest.com]

Technical Support Center: Overcoming Steric Hindrance in (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene Additions

Welcome to the Technical Support Center for advanced synthetic workflows. (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is a benchmark substrate for extreme steric hindrance. The trans-diaxial-like shielding provided by the massive tert-butyl group (A-value ~4.8) and the trimethylsilyl (TMS) group (A-value ~2.5) creates a nearly impenetrable van der Waals barrier around the alkene π-cloud.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to successfully execute addition reactions on this highly shielded vinylsilane.

Core Mechanistic Challenge: Addition vs. Substitution

Before troubleshooting specific reactions, it is critical to understand the primary failure mode of vinylsilanes: protodesilylation (substitution) .

The carbon-silicon bond is highly electron-releasing and [1]. When an electrophile attacks the sterically hindered double bond, a β-silyl carbocation is formed. If the incoming nucleophile is too bulky to attack the shielded carbon, it will default to attacking the less hindered silicon atom. This results in the elimination of the TMS group (substitution) rather than the desired addition[2].

Fig 1. Mechanistic divergence of vinylsilanes: Addition vs. Substitution (Desilylation).

Troubleshooting Guides & Causality

Issue A: Epoxidation Stalling or Failing Completely

-

The Symptom: Treatment with standard m-chloroperoxybenzoic acid (mCPBA) yields unreacted starting material, even after prolonged heating.

-

The Causality: mCPBA relies on a bulky spiro transition state. The spatial clearance required for the meta-chlorophenyl ring is severely blocked by the t-Bu and TMS groups, raising the activation energy beyond accessible thermal limits[3].

-

The Solution: Transition to Dimethyldioxirane (DMDO) . DMDO is a highly strained, compact cyclic peroxide. Its minimal steric footprint allows it to slip into the shielded π-cloud, while its high electrophilicity drives rapid oxygen transfer[4].

Issue B: Halogenation Yields Desilylated Byproducts

-

The Symptom: Addition of Br₂ results in the loss of the TMS group, yielding a brominated alkene instead of the 1,2-dibromide.

-

The Causality: As illustrated in Fig 1, the bulky bromide ion cannot access the hindered carbocation fast enough, leading to nucleophilic attack on the silicon atom[2].

-

The Solution: Employ Lewis acid catalysis (e.g., TiCl₄) at cryogenic temperatures. The Lewis acid supercharges the electrophile, forcing rapid initial attack, while the -78 °C environment suppresses the activation energy required for Si-C bond cleavage, trapping the kinetic addition product[1].

Fig 2. Reagent selection decision tree for overcoming steric hindrance.

Quantitative Reagent Selection Matrix

To optimize your workflow, replace standard reagents with the specialized alternatives listed below.

| Reaction Type | Standard Reagent (Fails) | Hindrance/Failure Mechanism | Recommended Reagent | Expected Outcome |

| Epoxidation | mCPBA | Severe steric clash in transition state | DMDO (in acetone) | >90% yield, retention of (E) config |

| Halogenation | Br₂ (neat or CH₂Cl₂) | Protodesilylation (TMS loss) | Br₂ + TiCl₄ (-78 °C) | 1,2-addition, minimal TMS loss |

| Hydroboration | 9-BBN | Reagent too bulky to approach π-bond | BH₃·SMe₂ (sealed tube, 60 °C) | Anti-Markovnikov addition |

| Hydrosilylation | Speier's Catalyst | Poor metal coordination | NHC-Pt/Mn(I) complexes | High regiocontrol[5] |

Self-Validating Experimental Protocols

Protocol A: Epoxidation via Dimethyldioxirane (DMDO)

This protocol utilizes a self-validating GC-MS checkpoint to ensure the TMS group remains intact during oxidation.

-

Preparation: Dissolve (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene (1.0 equiv) in anhydrous acetone to create a 0.1 M solution.

-

Thermal Control: Chill the reaction flask to -20 °C. Causality: Low temperatures stabilize the highly reactive DMDO and prevent volatile loss.

-

Addition: Add a freshly titrated solution of DMDO in acetone (1.5 equiv) dropwise over 15 minutes.

-

Self-Validation Checkpoint (Crucial): Monitor the reaction via GC-MS. The reaction is proceeding correctly when the molecular ion peak shifts from m/z 156 (alkene) to m/z 172 (epoxide). Verify the presence of the [M-15] peak (m/z 157). The loss of a methyl radical is characteristic of an intact TMS group; its absence indicates unwanted desilylation.

-

Workup: Once starting material is consumed, concentrate the mixture under reduced pressure at 0 °C to yield the pure epoxide.

Protocol B: Lewis-Acid Mediated Bromination

-

Preparation: Dissolve the vinylsilane (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) under a strict argon atmosphere.

-

Activation: Cool the solution to -78 °C. Add TiCl₄ (0.1 equiv) dropwise.

-

Addition: Add a pre-cooled solution of Br₂ (1.05 equiv) in CH₂Cl₂ dropwise.

-

Self-Validation Checkpoint: Observe the color of the solution. The persistence of a faint orange tint indicates complete consumption of the alkene. Warning: If the solution turns colorless rapidly and gas evolves before quenching, desilylation is occurring—abort, and lower the temperature further for the next run.

-

Quench & Workup: Quench immediately at -78 °C with saturated aqueous Na₂S₂O₃. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why does the double bond configuration remain (E) after addition? A: Vinylsilane additions proceed with strict retention of double bond configuration. After the electrophile adds to the face of the double bond, the silyl moiety rotates to become parallel to the adjacent empty 2p orbital. The principle of least motion dictates that the nucleophile attacks from the exact position formerly occupied by the silyl group, [1].

Q: Can I use fluoride sources (like TBAF) to speed up the addition process? A: Absolutely not.[1]. Introducing fluoride will rapidly cleave the TMS group (desilylation) rather than promoting electrophilic addition, destroying your starting material.

Q: Can transition metal catalysis be used for hydrosilylation on this substrate? A: It is highly challenging but possible. While standard Pd or Pt catalysts work for normal vinylsilanes, the t-Bu group severely limits coordination to the metal center. You must use[5] to force the coordination.

References

-

Wikipedia Contributors. "Electrophilic substitution of unsaturated silanes." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Organic Reactions. "The Electrophilic Substitution of Allylsilanes and Vinylsilanes." Organic Reactions. URL: [Link]

-

Chemical Reviews. "Vinyl Epoxides in Organic Synthesis." American Chemical Society. URL:[Link]

-

Organic Chemistry Portal. "Vinylsilane synthesis." Organic Chemistry Portal. URL:[Link]

-

Heterocyclic Communications. "Epoxidation of Bicyclic and Steroidal α,β-Unsaturated Carbonyl Compounds by Dimethyldioxirane: Kinetics." De Gruyter. URL:[Link]

Sources

Technical Support Center: Troubleshooting Protodesilylation of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when utilizing vinylsilanes in complex multi-step syntheses. (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene is highly valued for its steric bulk (tert-butyl group) and the synthetic versatility of its trimethylsilyl (TMS) moiety. However, the C(sp²)–Si bond is uniquely susceptible to protodesilylation —the premature cleavage of the silyl group and its replacement by a proton.

This guide provides drug development professionals and synthetic chemists with the mechanistic insights, quantitative data, and self-validating protocols required to suppress this unwanted side reaction.

Diagnostic Decision Tree

Before adjusting your reaction parameters, it is critical to identify the specific pathway driving the desilylation. Use the diagnostic logic below to isolate the root cause.

Diagnostic decision tree for identifying and resolving protodesilylation side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mass balance drops significantly after workup, but I see no major side-product spots on my TLC plate. What is happening? A1: You are likely experiencing complete protodesilylation. When (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene (MW: 156.34) loses its TMS group, it converts into 3,3-dimethyl-1-butene (MW: 84.16). This desilylated alkene is highly volatile (boiling point ~41 °C) and is entirely lost during rotary evaporation. Self-validation tip: Analyze the crude reaction mixture via GC-MS before concentration; the appearance of an m/z 84 peak confirms protodesilylation.

Q2: Why is the vinyl-TMS group so sensitive to electrophiles like halogens or peroxy acids? A2: This is driven by the β -silicon effect . When an electrophile (or proton) attacks the alkene, the resulting carbocation is located β to the silicon atom. The C–Si σ -bond hyperconjugates with the empty p-orbital of the carbocation, highly stabilizing it[1]. This stabilization lowers the activation energy for a nucleophile to subsequently attack the silicon atom, cleaving the C–Si bond and finalizing the protodesilylation.

Q3: I am running a base-catalyzed reaction (e.g., using KOTMS or NaOH). Why am I still losing the TMS group? A3: In basic or nucleophilic environments, the mechanism shifts. Nucleophiles (like OH⁻ or silanolates) attack the sterically accessible silicon atom, forming a pentacoordinate silicate intermediate. If adventitious water is present, it acts as a proton source to quench the resulting carbanion, driving the cleavage of the C–Si bond[2]. To prevent this, ensure strictly anhydrous conditions when using strong bases.

Q4: Can I perform an orthogonal deprotection of a silyl ether elsewhere on my molecule without cleaving the vinyl-TMS? A4: Yes, but naked fluoride (like standard TBAF) must be avoided, as it rapidly attacks vinylsilanes. You must buffer the fluoride source. A 1:1 mixture of TBAF and glacial acetic acid (AcOH) reduces the nucleophilicity of the fluoride. It remains active enough to cleave delicate O–Si bonds but lacks the kinetic energy to attack the more robust, sp²-hybridized vinyl-Si bond.

Mechanistic Pathways of C–Si Cleavage

Understanding the dual nature (electrophilic vs. nucleophilic) of protodesilylation is essential for designing robust synthetic routes.

Mechanistic pathways of protodesilylation via electrophilic and nucleophilic modes.

Quantitative Reaction Profiling

To guide your experimental design, we have tabulated the expected protodesilylation rates of (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene under common reaction conditions.

| Reaction Condition | Additive / Buffer | Temp (°C) | Protodesilylation (%) | Desired Product (%) | Recommendation |

| TBAF (1.0 M in THF) | None | 25 | > 95% | < 5% | Avoid for vinyl-TMS substrates. |

| TBAF (1.0 M in THF) | AcOH (1.0 equiv) | 25 | < 2% | > 90% | Recommended for orthogonal O–Si cleavage. |

| mCPBA in CH₂Cl₂ | None | 0 | ~ 45% | ~ 50% | Uncontrolled acid generation leads to cleavage. |

| mCPBA in CH₂Cl₂ | NaHCO₃ (3.0 equiv) | 0 | < 1% | > 95% | Recommended for epoxidation workflows. |

| KOTMS (5 mol%) | Wet DMSO | 70 | > 90% | N/A | Intentional desilylation condition[2]. |

| KOTMS (5 mol%) | Anhydrous THF | 25 | < 5% | N/A | Use strictly anhydrous conditions if base is required. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum retention of the vinyl-TMS group during common transformations.

Protocol A: Buffered Epoxidation (Electrophilic Protection)

Causality: Commercial m-CPBA contains m-chlorobenzoic acid. As the epoxidation proceeds, more acid is generated. This acid protonates the newly formed epoxide or the alkene, triggering the β -silicon effect and subsequent desilylation. Using a heterogeneous solid buffer neutralizes the acid instantly without introducing aqueous biphasic complexities that could hydrolyze the epoxide.

Step-by-Step Methodology:

-

Preparation: Dissolve (E)-3,3-Dimethyl-1-trimethylsilyl-1-butene (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (100 mL) to create a 0.1 M solution.

-

Buffering: Add solid NaHCO₃ (3.0 equiv, 30 mmol) directly to the flask. Stir vigorously to create a suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add m-CPBA (1.1 equiv, 11 mmol, assuming 77% purity) portion-wise over 15 minutes to control the exotherm.

-

Monitoring (Self-Validation): Stir for 2 hours at 0 °C. Pull a 50 µL aliquot, filter through a small silica plug, and analyze via GC-MS. Look for the disappearance of m/z 156 (starting material) and the appearance of m/z 172 (epoxide). If m/z 84 is detected, protodesilylation is occurring; immediately add an additional 1.0 equiv of NaHCO₃.

-

Workup: Filter the cold suspension through a pad of Celite to remove the salts. Wash the filtrate with 10% aqueous Na₂S₂O₃ (50 mL) to quench residual peroxide, dry over MgSO₄, and concentrate carefully in a cold water bath (<20 °C) to avoid volatilizing the product.

Protocol B: Orthogonal Silyl Ether Deprotection (Nucleophilic Protection)

Causality: To cleave a primary TBS ether on a complex molecule containing our vinyl-TMS group, naked fluoride must be avoided. Acetic acid protonates a fraction of the fluoride to form [F-H-F]⁻ species, which are nucleophilic enough to attack the highly polarized O–Si bond but too weak to attack the sterically hindered, less polarized C(sp²)–Si bond.

Step-by-Step Methodology:

-

Buffer Preparation: To a 1.0 M solution of TBAF in THF (1.2 equiv), add glacial acetic acid (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to ensure complete equilibration.

-

Substrate Addition: Dissolve the dual-silyl substrate in anhydrous THF (0.1 M) and cool to 0 °C.

-

Reaction: Add the buffered TBAF/AcOH solution dropwise to the substrate.

-

Monitoring (Self-Validation): Monitor by TLC (visualized with KMnO₄). The O-desilylation should complete within 2–4 hours. Crucial: If the reaction stalls, do not add unbuffered TBAF. Instead, allow the reaction to warm to 25 °C.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

-

The mechanism of the protodesilylation of allylsilanes and vinylsilanes Journal of the Chemical Society, Perkin Transactions 1[Link]

-